molecular formula C7H8N2O3 B12334220 1H-Pyrrole-1-propanamide, 2,5-dihydro-2,5-dioxo- CAS No. 71753-55-4

1H-Pyrrole-1-propanamide, 2,5-dihydro-2,5-dioxo-

Cat. No.: B12334220
CAS No.: 71753-55-4
M. Wt: 168.15 g/mol
InChI Key: QLMKIWQIZQHVHO-UHFFFAOYSA-N
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Description

1H-Pyrrole-1-propanamide, 2,5-dihydro-2,5-dioxo- is a chemical compound with the molecular formula C7H8N2O3 It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrrole-1-propanamide, 2,5-dihydro-2,5-dioxo- typically involves the reaction of maleic anhydride with an appropriate amine. For instance, the reaction of 4-aminobenzenesulfonamide with maleic anhydride yields (Z)-4-N-[4-(aminosulfonyl)phenyl]amino-4-oxo-but-2-enoic acid, which can be further reacted with p-toluenesulfonic acid to obtain the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings, with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1H-Pyrrole-1-propanamide, 2,5-dihydro-2,5-dioxo- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include various substituted pyrrole derivatives, which can have different functional groups attached to the pyrrole ring, enhancing their chemical and biological properties.

Scientific Research Applications

1H-Pyrrole-1-propanamide, 2,5-dihydro-2,5-dioxo- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Medicine: It is being investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: The compound can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 1H-Pyrrole-1-propanamide, 2,5-dihydro-2,5-dioxo- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

    1H-Pyrrole, 2,5-dihydro-: A simpler derivative of pyrrole with similar structural properties.

    3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamide: Another derivative with similar functional groups.

Uniqueness

1H-Pyrrole-1-propanamide, 2,5-dihydro-2,5-dioxo- is unique due to its specific structural configuration, which imparts distinct chemical and biological properties

Properties

IUPAC Name

3-(2,5-dioxopyrrol-1-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3/c8-5(10)3-4-9-6(11)1-2-7(9)12/h1-2H,3-4H2,(H2,8,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLMKIWQIZQHVHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C1=O)CCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40656161
Record name 3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40656161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.15 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71753-55-4
Record name 3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40656161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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